2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde
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Overview
Description
2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde is an organic compound with the molecular formula C11H12ClNO3. It is characterized by the presence of a morpholine ring attached to a phenyl group substituted with a chloro and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(morpholine-4-carbonyl)phenol
- Methanone, (3-chloro-4-hydroxyphenyl)-4-morpholinyl-
Uniqueness
2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde is unique due to its specific structural features, such as the combination of a chloro and hydroxy group on the phenyl ring and the presence of a morpholine ring. These structural characteristics confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H12ClNO3 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde |
InChI |
InChI=1S/C11H12ClNO3/c12-9-5-8(1-2-10(9)15)11-6-13(7-14)3-4-16-11/h1-2,5,7,11,15H,3-4,6H2 |
InChI Key |
CVJHHQPIJZDXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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